1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methylpropyl)piperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOBUTYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOBUTYL-3-PIPERIDINECARBOXAMIDE typically involves the following steps:
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOBUTYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOBUTYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOBUTYL-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOBUTYL-3-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives:
- 1-( 1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-4-PIPERIDINECARBOXAMIDE : This compound has similar structural features but includes a difluorobenzyl group, which may alter its biological activity .
- 1-ARYL-2-THIOXO-BENZOFURO[3,2-D]-1,2,4-TRIAZOLO[1,5-A]PYRIMIDIN-5(1H)-ONES : These compounds have a fused triazolo ring, which can significantly impact their chemical and biological properties .
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-ISOBUTYL-3-PIPERIDINECARBOXAMIDE lies in its specific substitution pattern and the presence of the isobutyl group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
1112292-92-8 |
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Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-13(2)10-21-20(25)14-6-5-9-24(11-14)19-18-17(22-12-23-19)15-7-3-4-8-16(15)26-18/h3-4,7-8,12-14H,5-6,9-11H2,1-2H3,(H,21,25) |
InChI Key |
RDNPEGIQIHZRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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